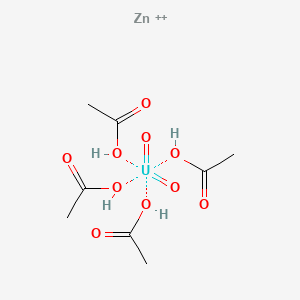

Zinc tetrakis(acetato-O)dioxouranate

Description

Properties

CAS No. |

33959-50-1 |

|---|---|

Molecular Formula |

C8H16O10UZn+2 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

zinc;acetic acid;dioxouranium |

InChI |

InChI=1S/4C2H4O2.2O.U.Zn/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;;/q;;;;;;;+2 |

InChI Key |

OVHFERCDJYHSBF-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O=[U]=O.[Zn+2] |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O=[U]=O.[Zn+2] |

Other CAS No. |

33959-50-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrakis(µ-acetato-κ²O:O′)bis[(tetrahydrofuran-κO)chromium(II)]

- Formula : [Cr₂(C₂H₃O₂)₄(C₄H₈O)₂]

- Molecular Weight : 484.38 g/mol .

- Structure: A dinuclear chromium(II) complex with acetate bridges (µ-acetato) and tetrahydrofuran (THF) ligands. The crystal system is monoclinic (C2/c), with lattice parameters a = 20.833 Å, b = 9.6413 Å, and c = 15.654 Å.

- Key Differences :

Dirhodium Tetrakis(triphenylacetate)

- Formula : C₈₀H₆₀O₈Rh₂

- Molecular Weight : 1355.14 g/mol .

- Structure : A dirhodium complex with triphenylacetate ligands and Rh–Rh bonding.

- Key Differences: Rhodium(I/II) vs. uranium(VI)-zinc(II). High molecular weight (1355 vs. 448 g/mol) and organic-rich ligands. Applications: Dirhodium complexes are often used in asymmetric catalysis, whereas uranyl zinc acetate is non-catalytic .

Lanthanide-Acetato Complexes (e.g., Dysprosium)

Copper(II)-Acetato Complexes

- Example : Tetrakis(µ-naphthalene-1-acetato)copper(II) with DMF ligands .

- Structure : Dinuclear copper(II) centers bridged by naphthalene-acetate ligands.

- Key Differences: Copper(II) vs. uranium(VI)-zinc(II). Organic aromatic ligands vs. simple acetates. Applications: Copper complexes may be used in material science or bioinorganic studies .

Data Table: Comparative Analysis

Preparation Methods

General Synthetic Approach

The synthesis generally involves the reaction of zinc salts or oxides with uranyl acetate in an aqueous or aqueous-organic medium, under controlled temperature and pH conditions. The acetate groups serve as bridging ligands coordinating both zinc and uranium centers.

- Dissolution of zinc oxide or zinc carbonate in acetic acid solution to form zinc acetate in situ.

- Addition of uranyl acetate or uranyl nitrate to the zinc acetate solution.

- Heating the mixture to promote complex formation, often at 70–80 °C.

- Controlled addition of hydrogen peroxide to maintain oxidation state and reduce impurities.

- Cooling the solution to precipitate the complex.

- Filtration, washing, and drying of the crystalline product.

This method ensures the formation of a stable zinc-uranyl acetate complex with the desired stoichiometry.

Specific Procedure Example

Based on a modified method for zinc acetate preparation adapted for the uranyl complex:

| Step | Procedure Detail | Purpose/Notes |

|---|---|---|

| 1 | Dissolve ZnO or Zn(OH)2 in aqueous acetic acid with a mass ratio ZnO:water:acetic acid = 1:(1.6–2.0):(1.8–2.2) | Formation of zinc acetate solution |

| 2 | Evaporate solution to supersaturation | Concentrates reactants to favor complex formation |

| 3 | Cool gradually to 0–5 °C and maintain for 15–20 hours | Promotes crystallization of complex hydrate |

| 4 | Filter and dry crystals at 30–40 °C | Obtains pure crystalline zinc acetate precursor |

| 5 | Add uranyl acetate to zinc acetate solution under stirring and heat to 75–80 °C | Facilitates coordination of uranyl ion to zinc acetate |

| 6 | Optionally add H2O2 (3%) dropwise and barium acetate solution to remove sulfate impurities | Improves purity and controls oxidation state |

| 7 | Boil mixture for 40–50 minutes to coagulate precipitate | Ensures complete complex formation |

| 8 | Filter and cool filtrate to crystallize this compound | Final product isolation |

The product is then dried at room temperature or slightly elevated temperatures to yield a stable complex with purity ≥99.8%.

Analytical Data and Research Findings

- Purity: Achieved purity levels of this compound are typically ≥99.8% by mass.

- Crystallinity: The compound forms well-defined crystalline hydrates, which can be characterized by X-ray diffraction.

- Spectroscopic Characterization: Infrared spectroscopy confirms the coordination of acetate ligands through oxygen atoms and the presence of uranyl groups.

- Thermal Stability: The complex is stable under ambient conditions but decomposes upon strong heating, releasing acetic acid and uranium oxides.

- Stoichiometry Confirmation: Elemental analysis and molecular weight determination align with the expected formula C8H16O10UZn+2.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Zinc source | ZnO, ZnCO3, Zn(OH)2 | Purity affects final product quality |

| Acetic acid concentration | 1.8–2.2 mass ratio relative to ZnO | Ensures complete dissolution and acetate availability |

| Reaction temperature | 70–80 °C | Optimal for complex formation |

| Cooling temperature | 0–5 °C | Promotes crystallization |

| Reaction time | 15–20 hours for crystallization | Ensures complete precipitation |

| Hydrogen peroxide concentration | ~3% (optional) | Controls oxidation and purity |

| Purity of final product | ≥99.8% | Verified by analytical methods |

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing zinc tetrakis(acetato-O)dioxouranate, and what precautions are necessary during synthesis?

- Methodological Answer : Synthesis typically involves reacting uranyl acetate with zinc acetate under inert conditions (e.g., nitrogen/argon atmosphere) to prevent oxidation or hydrolysis. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to stabilize the complex . Key steps include:

- Refluxing the mixture at 60–80°C for 12–24 hours.

- Purification via recrystallization or column chromatography.

- Confirming yield through gravimetric analysis.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and coordination geometry. For example, analogous chromium-acetate complexes show monoclinic systems (e.g., a = 20.833 Å, β = 136.283°) .

- Infrared (IR) Spectroscopy : Identifies acetate ligand coordination modes (e.g., symmetric/asymmetric COO⁻ stretches at 1400–1600 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand loss patterns.

- Elemental Analysis : Validates stoichiometry (e.g., Zn:U ratio via ICP-MS).

Advanced Research Questions

Q. How should researchers address contradictions between XRD data and spectroscopic results for uranium-zinc coordination complexes?

- Methodological Answer : Discrepancies may arise from dynamic behavior in solution vs. solid-state structures. Strategies include:

- Multi-Technique Validation : Cross-reference XRD with EXAFS (Extended X-ray Absorption Fine Structure) to probe local uranium coordination .

- Computational Modeling : Use density functional theory (DFT) to compare experimental and simulated IR/Raman spectra .

- Variable-Temperature Studies : Perform XRD at multiple temperatures to detect phase transitions or ligand mobility .

Q. What computational methods are suitable for modeling the electronic structure and redox behavior of zinc-uranium acetates?

- Methodological Answer :

- DFT Calculations : Optimize geometry using hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for uranium .

- Redox Potential Prediction : Apply Marcus theory or constrained DFT to estimate electron-transfer energetics, referencing experimental redox descriptors from analogous systems .

- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify metal-ligand bond critical points .

Q. How can ligand substitution reactions be optimized to enhance the stability of zinc-uranium acetate complexes?

- Methodological Answer :

- Ligand Screening : Test chelating ligands (e.g., pyridyloxyacetate) for improved steric/electronic stabilization, as seen in praseodymium complexes .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to modulate solubility and crystallization kinetics .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor substitution rates and identify intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.